Acute Lethality in TCDD-Resistant Rat Strains: HxCDD Exhibits 10-Fold Greater Potency Than TCDD Contrary to TEF Predictions
In male Han/Wistar (Kuopio; H/W) rats, which are highly resistant to TCDD-induced acute lethality due to an altered AHR, HxCDD (10,000 μg/kg) caused 100% mortality by day 15, whereas an identical dose of TCDD produced no mortality [1]. The estimated LD50 for HxCDD in H/W rats was 2000-10,000 μg/kg, compared to >10,000 μg/kg for TCDD, representing at least a 5- to 10-fold greater lethal potency [1]. This pattern was also observed in line A rats (originating from H/W × Long-Evans crossbreeding), where HxCDD again demonstrated superior lethal efficacy [1]. The findings invert the conventional TEF hierarchy, which assigns HxCDD a TEF of 0.1 (10% of TCDD potency) for typical AHR-mediated endpoints [2].
| Evidence Dimension | Acute lethality (LD50) |
|---|---|
| Target Compound Data | LD50 = 2000-10,000 μg/kg (Han/Wistar rats); LD50 = 1000-2000 μg/kg (line B rats) |
| Comparator Or Baseline | TCDD: LD50 >10,000 μg/kg (Han/Wistar rats); LD50 = 480 μg/kg (line B rats) |
| Quantified Difference | HxCDD ≥5-10× more potent in H/W rats; TCDD ~2-4× more potent in line B rats |
| Conditions | Male Han/Wistar (Kuopio; H/W) rats and lines A and B (crossbred H/W × Long-Evans); single intragastric dose; 46-day observation |
Why This Matters
This reversal of expected potency demonstrates that TEF-based hazard extrapolation fails for certain toxic endpoints and genetic backgrounds, making HxCDD essential for mechanistic toxicology studies where AHR-mediated vs. AHR-independent effects must be discriminated.
- [1] Pohjanvirta R, Miettinen H, Sankari S, Hegde N, Lindén J. Differences in acute toxicity syndromes of 2,3,7,8-tetrachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin in rats. Toxicology. 2007;235(1-2):39-51. View Source
- [2] Institute of Medicine (US) Committee on the Implications of Dioxin in the Food Supply. Dioxins and Dioxin-like Compounds in the Food Supply: Strategies to Decrease Exposure. Washington (DC): National Academies Press (US); 2003. TABLE A-1. View Source
